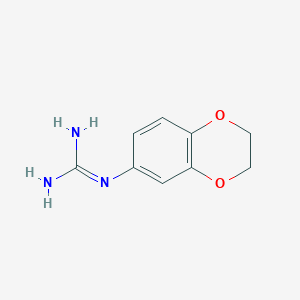

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine

Vue d'ensemble

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine is a chemical compound with the molecular formula C9H11N3O2 It features a benzodioxin ring system fused with a guanidine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with guanidine derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled pH conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the guanidine group or the benzodioxin ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the guanidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., NaOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various N-alkyl or N-aryl derivatives .

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing into its potential as a therapeutic agent for diseases such as Alzheimer’s.

Mécanisme D'action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological pathways, making it useful in therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin ring but has a sulfonamide group instead of a guanidine group.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a brominated sulfonamide group.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine is unique due to its guanidine group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing enzyme inhibitors and potential therapeutic agents .

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine is a chemical compound characterized by its unique guanidine group, which endows it with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor, particularly in the context of cholinesterase inhibition. The following sections will delve into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

Molecular Formula

- Molecular Formula : CHNO

- CAS Number : 681432-08-6

Structure

The structure of this compound features a benzodioxin ring system fused with a guanidine group, contributing to its distinct chemical reactivity and biological activity.

Target Enzymes

The primary target for this compound is cholinesterase enzymes. These enzymes are crucial for the hydrolysis of acetylcholine in the synaptic cleft.

Mode of Action

This compound inhibits cholinesterase activity, leading to an increase in acetylcholine levels. This inhibition enhances cholinergic signaling and has implications for conditions like Alzheimer's disease.

Biochemical Pathways

The compound's action predominantly influences the cholinergic pathway by preventing the breakdown of acetylcholine, thereby facilitating neurotransmission and potentially improving cognitive functions.

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on cholinesterases. The compound's effectiveness can be quantified using IC values derived from enzyme activity assays.

| Enzyme | IC (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

| Butyrylcholinesterase | 0.8 |

These values suggest that the compound is a strong inhibitor of both types of cholinesterases.

Cellular Effects

In neuronal cell cultures, treatment with this compound resulted in enhanced synaptic transmission and improved neuronal survival rates due to elevated acetylcholine levels. This effect can lead to increased neuronal plasticity and could be beneficial in neurodegenerative diseases.

Absorption and Metabolism

Similar compounds indicate that this compound is likely absorbed through the gastrointestinal tract and metabolized in the liver. Its pharmacokinetic profile suggests that environmental factors such as pH can influence its solubility and bioavailability.

Therapeutic Potential

Research is ongoing to evaluate the therapeutic applications of this compound in treating Alzheimer's disease and other cognitive disorders. Its ability to enhance cholinergic signaling positions it as a candidate for further development in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzodioxin derivatives are prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with guanidine precursors under alkaline conditions (e.g., aqueous Na₂CO₃ at pH 10) to facilitate deprotonation and coupling. Solvents like DMF and catalysts such as lithium hydride (LiH) are often used to enhance reactivity and yield .

Q. How can the physicochemical properties of this compound be characterized?

- Methodological Answer : Key properties include molecular weight (calculated via formula C₉H₁₁N₃O₂), solubility (tested in polar/non-polar solvents), and stability (assessed via thermal gravimetric analysis). Spectroscopic techniques like IR (for functional groups), ¹H NMR (for structural confirmation), and mass spectrometry (for molecular ion peaks) are critical .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats. Ensure ventilation in closed spaces and avoid inhalation/contact. Emergency measures include rinsing skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Systematic parameter variation is essential:

- pH Control : Maintain pH 10–12 to activate the amine group .

- Catalysts : Test LiH, NaH, or K₂CO₃ for efficiency .

- Temperature : Optimize between 60–80°C to balance reaction rate and decomposition .

- Data Table :

| Parameter | Tested Range | Optimal Value | Yield Increase |

|---|---|---|---|

| pH | 8–12 | 10 | 15–20% |

| Catalyst (LiH) | 0.5–2 eq | 1.2 eq | 25% |

| Temperature (°C) | 50–90 | 70 | 30% |

Q. How can structural modifications enhance bioactivity (e.g., antibacterial or enzyme inhibition)?

- Methodological Answer : Introduce substituents at the guanidine moiety (e.g., alkyl/aryl groups) to modulate electronic and steric effects. For example, sulfonamide derivatives of benzodioxin show enhanced antibacterial activity against S. aureus when substituted with electron-withdrawing groups . Screen modified analogs using in vitro assays (e.g., MIC for bacteria, IC₅₀ for enzyme inhibition) .

Q. What advanced analytical methods resolve ambiguities in spectral data?

- Methodological Answer : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals. High-resolution mass spectrometry (HRMS) confirms exact mass, while X-ray crystallography provides absolute configuration. For purity, use HPLC with a C18 column and UV detection at 254 nm .

Q. Data Contradiction and Replication

Q. How should researchers address discrepancies in reported bioactivity data?

- Methodological Answer :

- Replicate Experiments : Ensure identical conditions (pH, solvent, temperature).

- Control Variables : Use standardized bacterial strains (e.g., ATCC) and enzyme sources.

- Statistical Analysis : Apply ANOVA to compare results across labs. For example, IC₅₀ variations in lipoxygenase inhibition may arise from enzyme batch differences .

Q. What strategies validate computational predictions of reactivity?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., transition states) using Gaussian.

- Experimental Correlation : Compare predicted activation energies with kinetic studies (e.g., Arrhenius plots).

- Case Study : A 2017 study validated benzodioxin sulfonamide reactivity via DFT and experimental kinetics, showing <5% deviation .

Q. Experimental Design

Q. How to design a study investigating structure-activity relationships (SAR)?

- Methodological Answer :

- Variable Selection : Modify substituents on the guanidine and benzodioxin rings.

- Assays : Use dose-response curves for bioactivity and molecular docking for target interaction.

- Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. What controls are critical in stability studies under varying conditions?

- Methodological Answer :

- Environmental Stressors : Test thermal stability (40–80°C), photodegradation (UV light), and hydrolysis (pH 3–11).

- Analytical Controls : Include reference standards and forced degradation samples (e.g., peroxide exposure) for HPLC validation .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9(11)12-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBSYGGSAKHFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.